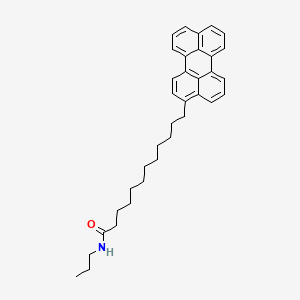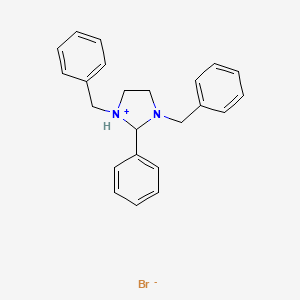![molecular formula C21H14N2O B14182359 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile CAS No. 923268-35-3](/img/structure/B14182359.png)
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound consists of a benzofuran moiety linked to a benzonitrile group, with an aminophenyl substituent
Métodos De Preparación
The synthesis of 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where an aminophenyl boronic acid is coupled with a halogenated benzofuran derivative in the presence of a palladium catalyst.
Addition of the Benzonitrile Group: This can be done through nucleophilic substitution reactions where a suitable nitrile precursor is introduced.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated and scalable processes.
Análisis De Reacciones Químicas
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aminophenyl and benzonitrile moieties. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives that retain the core benzofuran structure.
Aplicaciones Científicas De Investigación
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has been studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile exerts its effects is often related to its ability to interact with specific molecular targets. For example, its aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The benzofuran moiety can also participate in π-π stacking interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
4-[3-(4-Aminophenyl)-2-benzofuran-1-yl]benzonitrile can be compared with other similar compounds, such as:
4-(3-Aminophenyl)benzonitrile:
4-(4-Aminophenyl)benzonitrile: Similar to the previous compound but with a different substitution pattern, leading to different chemical and biological properties.
3-(4-Aminophenyl)benzonitrile: Another isomer with distinct properties due to the position of the aminophenyl group.
Propiedades
Número CAS |
923268-35-3 |
|---|---|
Fórmula molecular |
C21H14N2O |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-[3-(4-aminophenyl)-2-benzofuran-1-yl]benzonitrile |
InChI |
InChI=1S/C21H14N2O/c22-13-14-5-7-15(8-6-14)20-18-3-1-2-4-19(18)21(24-20)16-9-11-17(23)12-10-16/h1-12H,23H2 |
Clave InChI |
ATHHNIOVOGIGEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(OC(=C2C=C1)C3=CC=C(C=C3)N)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B14182285.png)


![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-](/img/structure/B14182322.png)




![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)

